2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile
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Overview
Description
2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an iodophenyl group, a methylsulfanyl group, and a sulfanylidene oxazine ring
Preparation Methods
The synthesis of 2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves multiple steps. One common method includes the reaction of 2-iodophenyl isothiocyanate with appropriate reagents to form the desired oxazine ring structure. The reaction conditions typically involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the formation of the oxazine ring .
Chemical Reactions Analysis
2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. The sulfanylidene group can interact with thiol groups in proteins, leading to changes in protein structure and function .
Comparison with Similar Compounds
Similar compounds to 2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile include:
(2-Iodophenyl)(methyl)sulfane: This compound shares the iodophenyl and methylsulfanyl groups but lacks the oxazine ring
2-Iodophenyl isothiocyanate: Similar in structure but with an isothiocyanate group instead of the oxazine ring.
2-Iodobenzyl alcohol: Contains the iodophenyl group but with a hydroxyl group instead of the oxazine and sulfanylidene groups.
Properties
CAS No. |
87740-63-4 |
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Molecular Formula |
C12H7IN2OS2 |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-(2-iodophenyl)-4-methylsulfanyl-6-sulfanylidene-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C12H7IN2OS2/c1-18-11-8(6-14)12(17)16-10(15-11)7-4-2-3-5-9(7)13/h2-5H,1H3 |
InChI Key |
HZDSASMJBJKUJY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2I)C#N |
Origin of Product |
United States |
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